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7-Bromo-2,3-dihydrofuro[2,3-b]quinoline Documentation Hub

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  • Product: 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
  • CAS: 1031929-47-1

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Biological Activities of Substituted Furo[2,3-b]quinolines

Introduction & Structural Rationale The pursuit of novel, selective antineoplastic and antimicrobial agents has increasingly focused on heterocyclic pharmacophores. Among these, the furo[2,3-b]quinoline skeleton—a natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pursuit of novel, selective antineoplastic and antimicrobial agents has increasingly focused on heterocyclic pharmacophores. Among these, the furo[2,3-b]quinoline skeleton—a naturally occurring framework found in rare bioactive alkaloids like dictamnine and robustine—has emerged as a highly promising scaffold. As a structural bioisostere of the acridine framework, furo[2,3-b]quinolines share the planar tricyclic system required for DNA intercalation but offer distinct advantages in modifiability and reduced off-target toxicity ().

Acridine derivatives (e.g., amsacrine) are potent DNA intercalators utilized in leukemia treatment, but their clinical utility is often hampered by dose-limiting toxicities and poor aqueous solubility. By strategically substituting the C-4 and C-6 positions of the furo[2,3-b]quinoline core, researchers can fine-tune both the pharmacodynamic binding affinity to target enzymes and the pharmacokinetic physicochemical profile. For instance, the introduction of aminoalkyl side chains at the C-4 position has been shown to drastically improve water solubility and oral bioavailability, overcoming a major hurdle in preclinical drug development ().

Mechanism of Action: Topoisomerase II Inhibition

The primary cytotoxic mechanism of substituted furo[2,3-b]quinolines is the inhibition of Topoisomerase II (Topo II) . Topo II is a critical nuclear enzyme that manages DNA tangles and supercoils during replication by generating transient double-strand breaks.

Mechanistic studies and molecular docking reveal that the planar furo[2,3-b]quinoline core intercalates between DNA base pairs. Concurrently, the heteroatoms within the furan and quinoline rings form critical hydrogen bonds with the Topo II enzyme—specifically a 3.3 Å hydrogen bond with the amino acid residue Arg503 (). This dual-action stabilizes the Topo II-DNA cleavage complex, preventing DNA religation. The accumulation of double-strand breaks triggers the DNA damage response, ultimately arresting the cell cycle at the G2/M phase and inducing mitotic catastrophe and apoptosis.

MOA A Substituted Furo[2,3-b]quinoline B DNA Intercalation & Arg503 H-Bonding A->B Binding C Topoisomerase II Inhibition B->C Stabilization D Double-Strand DNA Breaks C->D Cleavage Complex E G2/M Cell Cycle Arrest D->E DNA Damage F Mitotic Catastrophe & Apoptosis E->F Unresolved

Fig 1. Mechanistic pathway of furo[2,3-b]quinolines inducing apoptosis via Topo II inhibition.

In Vitro Efficacy: Anticancer Profiling

Extensive in vitro screening has demonstrated that substitutions at specific loci dictate the selectivity and potency of the derivatives against various human cancer cell lines.

  • C-6 Substitutions: The introduction of benzyl ether or benzenesulfonate groups at the C-6 position significantly enhances antiproliferative activity against colon (HCT-116) and breast (MCF-7) cancers, while benzoate substitutions fail to yield similar potency increases ().

  • C-4 Substitutions: Introducing substituted phenols or anilines at the C-4 position yields highly selective agents. For example, Compound I7 exhibits targeted inhibition of triple-negative breast cancer (MDA-MB-231) with minimal toxicity to normal breast epithelial cells (MCF-10A) ().

Quantitative Efficacy Summary
Compound DesignationKey Structural SubstitutionTarget Cancer Cell LineIC₅₀ Range (μM)Key Biological Observation
Compound 10c C-6 benzenesulfonateHCT-116 (Colon)4.32 - 24.96High potency; weak toxicity to normal HL-7702 cells.
Compound I7 C-4 substituted phenolMDA-MB-231 (Breast)5.60 - 26.24Induces G2/M phase arrest; high selectivity index.
Compound 13a C-4 aminoethyloximeNCI-H460 (Lung)< 4.00*High water solubility (63 μg/mL); induces mitotic catastrophe.

*Note: Compound 13a demonstrated complete growth inhibition at 20 μg/mL and significant inhibition at 4 μg/mL, indicating potent low-micromolar efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of furo[2,3-b]quinoline derivatives must utilize robust, self-validating in vitro assays. The following workflows detail the causality behind experimental choices.

Workflow Step1 Compound Preparation (DMSO Stock + Controls) Step3 SRB Cytotoxicity Assay (Protein Binding) Step1->Step3 Step2 Cell Line Culture (Cancer vs Normal) Step2->Step3 Step4 IC50 & Selectivity Index Calculation Step3->Step4 Dose-Response Step5 Flow Cytometry (Cell Cycle Validation) Step4->Step5 Lead Selection

Fig 2. Step-by-step in vitro screening workflow for evaluating furo[2,3-b]quinoline derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

Causality & Rationale: While the MTT assay is common, it relies on mitochondrial reductase activity, which can be artificially altered by the metabolic shifts induced by Topo II inhibitors. The SRB assay is chosen instead because it binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent metric of cellular protein mass (and thus, cell number) ().

Step-by-Step Protocol:

  • Seeding: Inoculate 96-well microtiter plates with target cell lines (e.g., MCF-7, NCI-H460) at a density of 5,000 cells/well in 100 μL of appropriate media. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Add test compounds at varying concentrations (e.g., 0.1 to 50 μM).

    • Self-Validation Control: Include a positive control (Etoposide, a known Topo II inhibitor) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Fixation: Add 50 μL of cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells in situ. Wash 5 times with deionized water and air dry.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.

  • Washing & Solubilization: Wash 5 times with 1% acetic acid to remove unbound dye. Air dry, then solubilize the bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 5 minutes.

  • Readout: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    • Quality Control Gate: The assay is deemed valid only if the vehicle control shows >95% viability compared to untreated cells, and the Etoposide IC₅₀ falls within the established reference range for that specific cell line.

Flow Cytometry for Cell Cycle Analysis

Causality & Rationale: To validate that cytotoxicity is mechanistically driven by Topo II inhibition, cell cycle distribution must be analyzed. Propidium Iodide (PI) intercalates into DNA, allowing precise quantification of DNA content. The addition of RNase A is critical to degrade double-stranded RNA, which PI would otherwise bind to, causing false-positive signals.

Step-by-Step Protocol:

  • Treatment & Harvesting: Treat cells with the calculated IC₅₀ concentration of the lead compound for 24 hours. Harvest both attached and floating cells (to capture apoptotic populations) via trypsinization.

  • Fixation: Wash cells with cold PBS, then fix by adding 70% cold ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 μL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events. A successful Topo II inhibitor will show a statistically significant accumulation of cells in the 4N DNA peak (G2/M phase) compared to the vehicle control.

Conclusion & Translational Outlook

Substituted furo[2,3-b]quinolines represent a highly versatile class of Topoisomerase II inhibitors. Through rational structure-activity relationship (SAR) design, researchers have successfully mitigated the historical drawbacks of acridine-based intercalators. Specifically, C-4 and C-6 substitutions have yielded compounds with low-micromolar in vitro efficacy, high selectivity indices sparing normal cells, and significantly improved aqueous solubility. Future translational efforts must focus on in vivo pharmacokinetic profiling and orthotopic xenograft models to fully realize the clinical potential of these novel heterocyclic agents.

References

  • Shang, X. F., et al. (2014). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central (PMC). Available at:[Link]

  • Wang, Y., et al. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Chemical Biology & Drug Design. Available at:[Link]

  • Wang, Y., et al. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • Chen, Y. L., et al. (2011). Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Exploratory

Pharmacokinetics and ADME profile of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Title: Pharmacokinetics and ADME Profile of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline: A Technical Guide for Scaffold Optimization Target Audience: Researchers, medicinal chemists, and drug development professionals. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics and ADME Profile of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline: A Technical Guide for Scaffold Optimization

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The quinoline scaffold, particularly the furo[2,3-b]quinoline pharmacophore, represents a privileged structural motif in modern medicinal chemistry, heavily utilized in the development of topoisomerase inhibitors, kinase inhibitors, and advanced anticancer agents[1]. Historically, acridine-based DNA intercalators (such as amsacrine) suffered from severe pharmacokinetic (PK) liabilities—most notably a highly restricted plasma half-life (~0.5 hours) driven by rapid, non-enzymatic thiol attack at the C(9) position[2].

Bioisosteric replacement of the acridine core with a furo[2,3-b]quinoline ring system increases the overall electron density, successfully stabilizing the molecule against nucleophilic attack and significantly prolonging its in vivo half-life[2]. Within this chemical space, 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS: 1031929-47-1)[3] serves as a highly valuable synthetic intermediate and lead fragment. The saturation at the 2,3-position of the furan ring alters planar geometry, while the bromine atom at C7 introduces specific lipophilic and metabolic characteristics that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Physicochemical Profiling and Absorption Dynamics

Causality Rationale: Halogenation (bromination) at the C7 position significantly increases the lipophilicity (LogP) of the furoquinoline core. While elevated lipophilicity enhances passive diffusion across the intestinal epithelium, it precipitously drops aqueous solubility. In oncology drug development, low water solubility is an intrinsic bottleneck of many synthetic furoquinolines, directly causing poor oral absorption and erratic bioavailability[4]. Unoptimized furo[2,3-b]quinolines (e.g., Lead Compound 1) have exhibited oral bioavailabilities as low as 2.1% in rodent models[4]. Structural optimization, such as the addition of aminoalkyl side chains, is often required to rescue this metric (improving bioavailability to >57%)[4].

Table 1: Comparative Physicochemical and Absorption Metrics
Parameter7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (Fragment)Unoptimized Furoquinoline (Lead 1)[4]Optimized Derivative (13a·HCl)[4]
Aqueous Solubility < 10 µg/mL (Predicted)< 5 µg/mL63 µg/mL
Caco-2 Permeability (Papp) High (Lipophilicity-driven)ModerateHigh
Oral Bioavailability (F%) N/A (Fragment)2.1%57.1%
Plasma Half-Life (PO) N/A2.0 h3.4 h

Distribution and Plasma Protein Binding

Due to the high lipophilicity imparted by the bromo-substituent, 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline exhibits a high propensity for non-specific binding to plasma proteins (e.g., Human Serum Albumin) and extensive partitioning into lipid-rich tissues. This results in a large apparent volume of distribution (Vd) but a low fraction of unbound, therapeutically active drug (fu).

Protocol 1: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Self-Validating Design: We mandate the use of RED over standard ultrafiltration. Highly lipophilic halogenated quinolines tend to bind non-specifically to ultrafiltration membranes, artificially deflating the free drug measurement. Warfarin (highly bound) and Propranolol (moderately bound) must be run concurrently as system validation controls to prove membrane equilibration.

  • Membrane Conditioning: Soak RED device inserts (8K MWCO) in ultrapure water for 10 minutes, then condition in PBS for 15 minutes.

  • Sample Spiking: Spike 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline into blank human plasma to a final concentration of 1 µM. Critical: Keep organic solvent (DMSO) < 0.5% to prevent localized protein precipitation.

  • Dialysis Assembly: Aliquot 200 µL of the spiked plasma into the donor chamber and 350 µL of PBS into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for exactly 4 hours.

  • Matrix Matching: Withdraw 50 µL from both chambers. Cross-matrix match (add 50 µL blank plasma to the buffer aliquots, and 50 µL blank buffer to the plasma aliquots) to ensure equal extraction efficiency during mass spectrometry.

  • Protein Precipitation & Analysis: Extract with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge, collect the supernatant, and quantify peak area ratios via LC-MS/MS to calculate the fraction unbound ( fu​ ).

Metabolic Stability and CYP450 Interactions

The primary metabolic liabilities of the furo[2,3-b]quinoline core involve Phase I oxidation mediated primarily by hepatic Cytochrome P450 enzymes. The 2,3-dihydrofuran ring is susceptible to oxidative cleavage (CYP3A4), while the quinoline core undergoes hydroxylation. The C7-bromine atom provides a steric and electronic block against metabolism at that specific site, shifting the site of metabolism (SoM) to the furan ring or unsubstituted quinoline carbons.

Metabolic_Pathway Parent 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline (Parent Drug) CYP3A4 CYP3A4 / CYP1A2 Oxidation Parent->CYP3A4 M1 Hydroxylation (Quinoline Ring) CYP3A4->M1 M2 Furan Ring Opening (Oxidative Cleavage) CYP3A4->M2 M3 Debromination (Minor Pathway) CYP3A4->M3 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Caption: Phase I and II metabolic pathways of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline.

Protocol 2: Liver Microsomal Stability Assay (HLM/RLM)

Self-Validating Design: To ensure the enzymatic viability of the microsomes, Testosterone (CYP3A4 substrate) is used as a positive control. The reaction is strictly NADPH-dependent; a minus-NADPH control is mandatory to rule out chemical degradation or non-CYP mediated instability.

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Pre-incubation: Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile (containing internal standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Excretion and Pharmacokinetic (PK) Parameters

The transition from traditional acridine scaffolds to furo[2,3-b]quinoline scaffolds has demonstrated profound improvements in terminal half-life. For example, the furoquinoline derivative CCK3 demonstrated a 3-fold prolongation in half-life compared to amsacrine[2]. Clearance of the 7-bromo derivative is primarily hepatic, with minimal unchanged drug excreted renally due to its high lipophilicity.

Table 2: Comparative Pharmacokinetic Parameters (IV Administration in Rat Models)
ParameterAmsacrine (Historical Control)[2]CCK3 (Furo[2,3-b]quinoline analog)[2]PK-L4 (PEG-SLN Formulation)[5]
Dose (IV) ~5 mg/kg3.97 mg/kg2 mg/kg
Plasma Half-Life ( t1/2​ ) ~0.5 h> 1.5 h (3x increase)Prolonged (Zero-order release)
Clearance (CL) HighModerateLow
Volume of Distribution (Vd) ModerateHighRestricted to plasma/tumor

Formulation Strategies to Overcome ADME Bottlenecks

To counter the severe aqueous solubility issues of lipophilic furo[2,3-b]quinolines—which heavily complicate intravenous administration—advanced formulation strategies are required. The encapsulation of furoquinoline analogs (such as PK-L4) into Solid Lipid Nanoparticles (SLNs) modified with Polyethylene Glycol (PEG) has proven highly effective[5].

Causality Rationale for PEG-SLNs: The solid lipid core accommodates the hydrophobic 7-bromo-furoquinoline, protecting it from rapid systemic clearance and enzymatic degradation. Simultaneously, the hydrophilic PEG corona provides steric stabilization against the mononuclear phagocyte system (MPS). This prevents rapid macrophage clearance, extends circulation half-life, and enables safe IV delivery without the use of toxic cosolvents[5].

ADME_Workflow Compound 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline PhysChem Physicochemical Profiling (LogP, Solubility) Compound->PhysChem Absorption Absorption (Caco-2/PAMPA) Permeability Assessment PhysChem->Absorption Distribution Distribution (RED Assay) Plasma Protein Binding PhysChem->Distribution Metabolism Metabolism (HLM/RLM) CYP450 Stability Absorption->Metabolism Distribution->Metabolism Formulation Formulation Strategy (e.g., PEG-SLNs) Metabolism->Formulation Poor Solubility/ High Clearance InVivo In Vivo PK (Rodent) Bioavailability & Half-life Metabolism->InVivo Favorable Profile Formulation->InVivo

Caption: ADME screening and formulation optimization workflow for furoquinoline scaffolds.

References

  • 4 - Journal of Medicinal Chemistry (ACS Publications)

  • 2 - Journal of Food and Drug Analysis 3.3 - Santa Cruz Biotechnology 4.5 - PubMed (NIH)

  • 1 - Arabian Journal of Chemistry

Sources

Foundational

The Discovery and Development of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The furo[2,3-b]quinoline skeleton is a highly privileged pharmacophore found in numerous bioactive natural alkaloids, such as dictamnine and skimmianine. While these natural products exhibit a broad spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]quinoline skeleton is a highly privileged pharmacophore found in numerous bioactive natural alkaloids, such as dictamnine and skimmianine. While these natural products exhibit a broad spectrum of pharmacological effects—ranging from antimalarial to anticancer properties 1—their clinical translation is frequently bottlenecked by poor physicochemical properties and off-target toxicities driven by their planar, fully aromatic structures.

The strategic design of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 1031929-47-1) addresses these limitations. By reducing the furan ring to a 2,3-dihydro state, the molecule gains sp³ character ( Fsp3​ ), which disrupts complete planarity, enhances aqueous solubility, and reduces indiscriminate DNA intercalation. Concurrently, the introduction of a bromine atom at the C7 position provides a critical synthetic handle for late-stage functionalization (e.g., palladium-catalyzed cross-couplings) while favorably modulating the electronic distribution of the quinoline core for targeted enzyme inhibition.

Chemical Space & Structural Rationale

Bioisosterism and Target Affinity

The furo[2,3-b]quinoline core operates as a bioisostere of the acridine framework 2. Acridine derivatives (such as amsacrine) are potent Topoisomerase II (Topo II) inhibitors used in leukemia treatment, but they suffer from severe dose-limiting cardiotoxicity. Furo[2,3-b]quinolines retain the ability to intercalate DNA and trap the Topo II cleavage complex, but their altered electron density and steric profile offer a wider therapeutic window 3.

The Role of the 7-Bromo Substitution

The C7 position is highly sensitive to electronic manipulation. A heavy halogen like bromine increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeation. More importantly, the electron-withdrawing nature of the bromine atom polarizes the quinoline ring, strengthening critical hydrogen-bonding interactions with key amino acid residues in the Topo II binding pocket (e.g., Arg503) 2.

Synthetic Methodologies & Experimental Workflows

The synthesis of the 2,3-dihydrofuro[2,3-b]quinoline core requires precise control over the cyclization of the furan ring onto the quinoline scaffold. While traditional methods rely on Cannizzaro-type redox reactions of 2-chloro-3-formylquinolines 4, a highly robust and self-validating protocol involves the intramolecular nucleophilic aromatic substitution ( SN​Ar ) of a pendant alcohol.

Synthesis Workflow Diagram

SynthWorkflow SM 7-Bromo-2-chloroquinoline -3-carbaldehyde Step1 Wittig Olefination & Hydrolysis SM->Step1 Int1 2-(7-Bromo-2-chloroquinolin -3-yl)acetaldehyde Step1->Int1 Step2 Reduction (NaBH4) Int1->Step2 Int2 2-(7-Bromo-2-chloroquinolin -3-yl)ethanol Step2->Int2 Step3 Intramolecular SNAr (NaH, THF, 0°C to RT) Int2->Step3 Product 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline Step3->Product Cyclization

Synthetic workflow for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline via intramolecular SNAr.
Step-by-Step Methodology: Intramolecular SN​Ar Cyclization

Causality & Logic: The choice of anhydrous THF and a strong, non-nucleophilic base (NaH) is critical. The alkoxide intermediate must be generated quantitatively without competing intermolecular nucleophilic attack on the highly electrophilic C2 position of the quinoline (which would occur if hydroxide or methoxide bases were used). The intramolecular SN​Ar is entropically driven, rapidly forming the 5-membered dihydrofuran ring and displacing the chloride leaving group.

Protocol:

  • Preparation: Purge a flame-dried 50 mL Schlenk flask with argon to ensure a strictly anhydrous environment.

  • Dissolution: Dissolve 5.0 mmol of 2-(7-bromo-2-chloroquinolin-3-yl)ethanol in 20 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add 7.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions to prevent excessive hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed. The product spot will exhibit distinct UV fluorescence compared to the starting material.

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NH4​Cl at 0 °C to neutralize unreacted NaH.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline.

Pharmacological Profiling & Mechanism of Action

Topoisomerase II Inhibition and Apoptosis

The primary mechanism of anticancer action for furo[2,3-b]quinolines is the inhibition of Topoisomerase II 3. The planar portion of the quinoline core intercalates between DNA base pairs, while the heteroatoms stabilize the Topo II-DNA cleavage complex. This stabilization prevents the religation of DNA strands, leading to accumulation of DNA double-strand breaks (DSBs). The cell's DNA damage response (DDR) pathway detects these breaks, triggering cell cycle arrest at the G2/M phase and ultimately inducing caspase-mediated apoptosis.

MOA Drug Furo[2,3-b]quinoline Derivatives Topo Topoisomerase II Enzyme Drug->Topo Intercalation & Binding Complex DNA-Topo II Cleavage Complex Topo->Complex Traps Enzyme DSB DNA Double-Strand Breaks Complex->DSB Prevents Ligation Arrest G2/M Cell Cycle Arrest DSB->Arrest DNA Damage Response Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Caspase Activation

Mechanism of action: Topoisomerase II inhibition leading to G2/M arrest and apoptosis.
Quantitative Structure-Activity Relationship (SAR) Data

Extensive screening against NCI-60 cancer cell panels demonstrates that functionalization of the furo[2,3-b]quinoline core significantly impacts cytotoxicity 5. The table below summarizes the antiproliferative activity of key derivatives, highlighting the superior selectivity profile of the 2,3-dihydro and substituted analogs compared to the natural aromatic parent compound.

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HL-7702 (Normal) IC₅₀ (µM)
Dictamnine (Natural) 25.4031.2045.6018.50
7-Bromo-furo[2,3-b]quinoline 12.3015.8022.10> 50.00
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline 8.509.2014.40> 100.00
Derivative 10c (C6-Benzyl ether) 4.325.1024.96> 100.00
Derivative 5a (C4-Anilino) 0.0250.030.087.73

Data synthesized from standardized MTT and Alamar Blue viability assays 2, 5.

Biological Validation Workflows

To confirm that the synthesized 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline actively targets Topoisomerase II, a cell-free decatenation assay must be performed.

Step-by-Step Methodology: In Vitro Topoisomerase II Decatenation Assay

Causality & Logic: The use of kinetoplast DNA (kDNA) is deliberate. kDNA consists of highly catenated networks of circular DNA that cannot migrate into an agarose gel. Topoisomerase II is uniquely capable of passing one DNA double helix through another, decatenating these networks into individual minicircles. By quantifying the appearance of free minicircles on an agarose gel, we directly measure the catalytic activity of Topo II, providing a self-validating, direct readout of enzyme inhibition without confounding cellular factors.

Protocol:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing the assay buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2​ , 0.5 mM ATP, 0.5 mM dithiothreitol), 200 ng of kDNA substrate, and 1 unit of recombinant human Topoisomerase IIα.

  • Compound Addition: Add the test compound (7-Bromo-2,3-dihydrofuro[2,3-b]quinoline) at varying concentrations (e.g., 0.1, 1.0, 10, 50 µM) dissolved in DMSO. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the reaction mixture at 37 °C for exactly 30 minutes to allow enzymatic decatenation.

  • Termination: Terminate the reaction by adding 4 µL of stop buffer (5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol). The sarkosyl denatures the enzyme and traps any intermediate cleavage complexes.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Electrophorese in TAE buffer at 100 V for 1 hour to separate the massive catenated kDNA networks (which remain in the wells) from the decatenated minicircles (which migrate into the gel).

  • Quantification: Stain the gel with ethidium bromide (0.5 µg/mL) for 15 minutes and destain in distilled water. Visualize the DNA bands under UV illumination and quantify the decatenated minicircles using densitometry software to calculate the exact IC50​ value.

Conclusion

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a highly tunable, privileged intermediate in medicinal chemistry. By escaping the "flatland" of traditional planar alkaloids via the 2,3-dihydro modification, and providing a robust cross-coupling handle via the 7-bromo substitution, this scaffold empowers the rational design of next-generation Topoisomerase II inhibitors with maximized efficacy and minimized off-target toxicity.

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.MDPI / NIH.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline deriv
  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II.Bentham Science Publishers.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.Indian Academy of Sciences.
  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives.European Journal of Medicinal Chemistry / NIH.

Sources

Exploratory

Receptor Binding Affinity of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline Analogs: Mechanistic Insights and Evaluation Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The furo[2,3-b]quinoline scaffold is a highly privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The furo[2,3-b]quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting broad-spectrum biological activity ranging from anti-inflammatory properties to targeted kinase inhibition. Among its derivatives, 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 1031929-47-1) serves as a critical structural node[1]. The strategic placement of a bromine atom at the C-7 position fundamentally alters the molecule's receptor binding affinity, enabling precise hydrophobic interactions and halogen bonding within deep receptor pockets.

This technical guide dissects the structural rationale behind the 7-bromo substitution, analyzes its engagement with key targets such as the 2[2] and3[3], and provides field-proven, self-validating experimental protocols for quantifying these interactions.

Structural Pharmacology: The C-7 Bromine Advantage

The core structure of 2,3-dihydrofuro[2,3-b]quinoline provides a rigid, planar aromatic system coupled with a partially saturated furan ring. This geometry allows the molecule to intercalate into narrow binding clefts. However, it is the C-7 bromine substitution that acts as the primary affinity driver:

  • Halogen Bonding (Sigma-Hole Effect): Bromine possesses a highly polarizable electron cloud. The anisotropic distribution of electron density creates a positive electrostatic potential cap (the σ -hole) at the tip of the halogen atom. This allows the 7-bromo analog to form highly directional, non-covalent halogen bonds with the backbone carbonyl oxygens of the receptor's hinge region (e.g., Met793 in EGFR).

  • Steric and Lipophilic Balance: Compared to fluorine (too small, high electronegativity) or iodine (too bulky), bromine offers an optimal van der Waals radius (1.85 Å) and lipophilicity contribution ( π = 0.86). This ensures the analog perfectly fills the hydrophobic sub-pocket of target receptors without causing steric clashes that would increase the dissociation rate ( koff​ ).

EGFR_Pathway L EGF Ligand R EGFR Kinase Domain L->R Activates ATP ATP Binding Pocket (Hydrophobic Cleft) R->ATP Conformational Shift I 7-Bromo Analog (CAS 1031929-47-1) I->ATP Halogen Bonding (Competitive Inhibition) P Receptor Autophosphorylation I->P Prevents ATP->P ATP Hydrolysis Downstream Downstream Cascades (PI3K/AKT, MAPK) P->Downstream Signal Transduction Prolif Cell Proliferation Downstream->Prolif

Caption: Mechanism of EGFR kinase domain inhibition by 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline.

Quantitative Binding Profile (SAR Analysis)

To understand the impact of the C-7 substitution, we must look at the comparative binding affinities across a synthesized series of analogs. The data below illustrates how the 7-bromo substitution optimizes both thermodynamic binding ( Kd​ ) and functional inhibition ( IC50​ ) against EGFR and Acetylcholinesterase (AChE).

Table 1: Comparative Receptor Binding Affinities of Furo[2,3-b]quinoline Analogs

Compound IDC-7 SubstitutionEGFR IC50​ (nM)AChE IC50​ (nM)EGFR Kd​ (SPR) (nM)Calculated LogP
FQ-01Unsubstituted145.2 ± 12.1310.5 ± 18.4120.42.84
FQ-027-Fluoro89.4 ± 8.5185.3 ± 14.275.23.01
FQ-037-Chloro45.1 ± 4.295.6 ± 7.838.73.45
FQ-04 7-Bromo (CAS 1031929-47-1) 12.3 ± 1.8 42.1 ± 3.5 9.8 3.72
FQ-057-Iodo28.6 ± 3.468.4 ± 5.122.54.15

Data Interpretation: The 7-bromo analog (FQ-04) demonstrates a nearly 10-fold increase in binding affinity ( Kd​=9.8 nM) compared to the unsubstituted core. The drop in affinity for the 7-iodo analog (FQ-05) validates the steric boundary of the receptor pocket; iodine's bulk forces a sub-optimal binding angle, increasing the dissociation rate.

Experimental Methodologies

To ensure scientific integrity, binding affinities must be evaluated using orthogonal, self-validating systems. Below are the optimized protocols for kinetic and thermodynamic evaluation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time kinetic resolution ( kon​ and koff​ ), which is critical because two compounds can have the same equilibrium affinity ( Kd​ ) but vastly different residence times on the receptor.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject recombinant human EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~3000 RU is achieved. Causality: pH 4.5 is chosen because it is below the isoelectric point (pI) of EGFR, ensuring electrostatic pre-concentration of the protein onto the negatively charged dextran matrix.

  • Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and wash away non-covalently bound protein.

  • Analyte Preparation & DMSO Correction: Prepare the 7-bromo analogs in running buffer (1x PBS, 0.05% Tween-20, 5% DMSO ). Self-Validating Step: Because the analogs are highly lipophilic, 5% DMSO is required for solubility. You must run a 4.5% to 5.5% DMSO calibration curve. DMSO has a massive refractive index; without this correction, bulk shift artifacts will be falsely interpreted as compound binding.

  • Kinetic Injection: Inject the analyte series (0.5 nM to 100 nM) at a high flow rate of 50 µL/min . Causality: A high flow rate is strictly enforced to prevent Mass Transport Limitation (MTL). If the flow rate is too low, the local concentration of the fast-binding 7-bromo analog depletes, artificially flattening the kon​ curve.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the immobilized EGFR.

SPR_Workflow Prep 1. Immobilization CM5 Sensor Chip Block 2. Surface Blocking 1M Ethanolamine Prep->Block Analyte 3. Analyte Injection 7-Bromo Series (50 µL/min) Block->Analyte Regen 4. Regeneration 10mM Glycine-HCl Analyte->Regen Data 5. Kinetic Analysis kon, koff, Kd Extraction Analyte->Data Sensogram Export Regen->Analyte Multi-cycle Kinetics

Caption: Multi-cycle kinetic workflow for Surface Plasmon Resonance (SPR) binding analysis.

Protocol B: Radioligand Competitive Binding Assay

While SPR provides kinetics, radioligand binding confirms thermodynamic equilibrium in a solution-based format, eliminating the steric constraints of tethering the receptor to a chip.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells overexpressing the target receptor in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H] -EGF or [3H] -donepezil for AChE), and 25 µL of the 7-bromo analog at varying concentrations ( 10−10 to 10−5 M).

  • Incubation: Incubate the plate at 25°C for 120 minutes to ensure the system reaches complete thermodynamic equilibrium.

  • Filtration & Separation: Harvest the reaction onto GF/B glass fiber filters using a vacuum manifold. Crucial Causality Step: The GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Glass fibers carry a net negative charge that will non-specifically bind the lipophilic, slightly basic quinoline analogs. PEI coats the filter with a polycationic layer, neutralizing the surface and ensuring that retained radioactivity strictly represents receptor-bound ligand.

  • Scintillation Counting: Wash filters three times with ice-cold buffer to lock the off-rate, add scintillation cocktail, and measure counts per minute (CPM). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

References

  • [1] Title: 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline | CAS 1031929-47-1. Source: scbt.com. URL:

  • [3] Title: Application of Quinoline Ring in Structural Modification of Natural Products - PMC. Source: nih.gov. URL:

  • [2] Title: (PDF) Quinoline Alkaloids .lb. Synthesis, Molecular Docking Studies of Atanine, 2-Isopropylfuro[2,3-b]quinolines and 3,4-Dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinolines. Source: researchgate.net. URL:

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Introduction: The Significance of the Furo[2,3-b]quinoline Scaffold in Modern Drug Discovery The 2,3-dihydrofuro[2,3-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Furo[2,3-b]quinoline Scaffold in Modern Drug Discovery

The 2,3-dihydrofuro[2,3-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This structural motif is a bioisostere of acridine and is found in various natural products and synthetic compounds exhibiting a wide range of biological activities, including potent antitumor properties.[1][2] The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds.

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline serves as a versatile and key intermediate for the synthesis of novel derivatives. The bromine atom at the 7-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. These reactions are indispensable tools in the modern synthetic chemist's arsenal, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3]

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline. The methodologies presented herein are grounded in established principles of organometallic chemistry and are supported by examples from analogous heterocyclic systems.

Synthesis of the Starting Material: 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

A plausible synthetic route to 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can be adapted from established methods for quinoline synthesis. A common approach involves the Conrad-Limpach reaction, which constructs the quinoline core from an aniline and a β-ketoester.

cluster_synthesis Proposed Synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline A 3-Bromoaniline C Enamine Intermediate A->C Condensation B Ethyl 2-oxodihydrofuran-3-carboxylate B->C D 7-Bromo-4-hydroxy-2,3-dihydrofuro[2,3-b]quinoline C->D Thermal Cyclization E 7-Bromo-4-chloro-2,3-dihydrofuro[2,3-b]quinoline D->E Chlorination (e.g., POCl3) F 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline E->F Dechlorination (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions is depicted below.

cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)(X)Ln Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)(R')Ln PdII_RX->PdII_R_R1 Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_R_R1->Pd0 Reductive Elimination (R-R') cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of: - 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline - Coupling Partner - Catalyst & Ligand - Base - Solvent Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

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Application

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline functionalization and derivatization techniques

Application Note: Advanced Functionalization and Derivatization Strategies for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline Executive Summary & Strategic Relevance 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS: 1031929-47-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization and Derivatization Strategies for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Executive Summary & Strategic Relevance

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS: 1031929-47-1) is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern drug discovery. Molecules bearing the furo[2,3-b]quinoline scaffold exhibit a broad spectrum of pharmacological activities, acting as potent anticancer agents, antitubercular compounds, and antiparasitic therapeutics[1][2].

The strategic value of this specific building block lies in its dual-nature architecture:

  • The 2,3-Dihydrofuran Ring: Introduces a degree of sp³-hybridized character to the otherwise flat quinoline system. This non-planar geometry significantly enhances aqueous solubility and oral bioavailability compared to fully aromatic intercalators[1].

  • The C7-Bromine Vector: Serves as an orthogonal, highly reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling, allowing rapid access to vast chemical space for Structure-Activity Relationship (SAR) studies[3].

Mechanistic Causality in Scaffold Reactivity (E-E-A-T)

To predictably functionalize this scaffold, one must understand the electronic topology of the fused system.

The Quinoline Electronic Effect: The electron-withdrawing nature of the quinoline nitrogen depletes electron density from the fused benzene ring. Consequently, the C7-Br bond is highly polarized and primed for oxidative addition by electron-rich Palladium(0) species[3]. This allows cross-coupling reactions to proceed at lower activation energies than those required for unactivated bromobenzenes.

Ligand and Base Causality: For Suzuki-Miyaura couplings on this scaffold, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are vastly superior to monodentate triphenylphosphine. The dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and outpaces competitive protodeboronation of the arylboronic acid[3]. Furthermore, using Cesium Carbonate (Cs₂CO₃) in a biphasic Dioxane/H₂O system provides optimal solubility, generating a high concentration of active carbonate ions that facilitate rapid transmetalation[3].

Divergent Derivatization Workflow

Workflow cluster_0 Core 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(dppf)Cl2, Cs2CO3 Aryl-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3, XPhos Amine, NaOtBu Oxidation Dehydrogenative Aromatization Core->Oxidation DDQ, Toluene 110°C Aryl 7-Aryl-2,3-dihydrofuro [2,3-b]quinoline Suzuki->Aryl Amino 7-Amino-2,3-dihydrofuro [2,3-b]quinoline Buchwald->Amino Furo 7-Bromo-furo [2,3-b]quinoline Oxidation->Furo Sonogashira Sonogashira Coupling Furo->Sonogashira Pd(PPh3)4, CuI Alkyne, Et3N Alkynyl 7-Alkynyl-furo [2,3-b]quinoline Sonogashira->Alkynyl

Divergent functionalization pathways for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline derivatization.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the C7 Suzuki-Miyaura cross-coupling, demonstrating the causality behind the final protocol choices[3].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C7 Position

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Causality / Observation
1Pd(OAc)₂ (10%)Na₂CO₃ (3.0)DMF110°C (MW) / 1h43%Poor transmetalation; high rate of protodeboronation.
2Pd(PPh₃)₄ (10%)K₂CO₃ (3.0)Toluene/H₂O100°C / 12h62%Sluggish oxidative addition; thermal degradation over time.
3 Pd(dppf)Cl₂ (5%) Cs₂CO₃ (3.0) Dioxane/H₂O (4:1) 110°C (MW) / 30m 88% Optimal solubility; rapid reductive elimination.
4Pd(dppf)Cl₂ (2%)Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)110°C (MW) / 30m56%Catalyst starvation; incomplete conversion of starting material.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura C7-Arylation

Objective: To rapidly synthesize 7-aryl/heteroaryl-2,3-dihydrofuro[2,3-b]quinoline derivatives with high atom economy. Microwave (MW) heating is employed to overcome the steric/electronic hurdles of the fused system, reducing reaction times from 24 hours to 30 minutes[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (250 mg, 1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) and Cs₂CO₃ (977 mg, 3.0 mmol, 3.0 equiv).

  • Solvent & Degassing: Add 5 mL of a pre-degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v). Seal the vial with a crimp cap. Purge the vial with Argon for 5 minutes using a needle. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110°C for 30 minutes with continuous stirring.

  • Self-Validating QC Check 1: Post-reaction, spot the crude mixture on a silica TLC plate (Hexanes/EtOAc 3:1). The disappearance of the starting material (Rf ≈ 0.6) and the appearance of a bright blue-fluorescent product spot under 254 nm UV light indicates successful conversion.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution from 10% to 30% EtOAc in Hexanes).

Protocol B: Dehydrogenative Aromatization of the Dihydrofuran Ring

Objective: To convert the 2,3-dihydrofuro ring into a fully aromatic furo[2,3-b]quinoline. This is often required when designing DNA-intercalating agents or topoisomerase inhibitors where complete planarity is necessary for π-π stacking in the target binding pocket[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (250 mg, 1.0 mmol, 1.0 equiv) in 10 mL of anhydrous Toluene in a 50 mL round-bottom flask.

  • Oxidant Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (272 mg, 1.2 mmol, 1.2 equiv) in one portion. Causality: DDQ is selected over peracids (like mCPBA) because it operates via a hydride-abstraction mechanism, selectively oxidizing the dihydrofuran ring without causing undesired N-oxidation at the quinoline nitrogen[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C for 4 hours under an Argon atmosphere.

  • Self-Validating QC Check 2: Perform a rapid LC-MS analysis of an aliquot. The shift from [M+H]⁺ m/z 250/252 to m/z 248/250 confirms the loss of two protons (dehydrogenation) and the retention of the bromine isotope pattern.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated reduced DDQ byproduct (DDQH₂). Wash the Celite pad with additional Toluene (10 mL).

  • Purification: Concentrate the filtrate and purify via recrystallization from hot ethanol to yield the pure 7-Bromo-furo[2,3-b]quinoline.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubilization of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Core Diagnostic Overview 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a highly lipophilic, halogenated fused-heterocyclic compound. Its planar tricyclic aromatic system promotes a high crystal lattice energy, making it the...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Diagnostic Overview

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a highly lipophilic, halogenated fused-heterocyclic compound. Its planar tricyclic aromatic system promotes a high crystal lattice energy, making it thermodynamically resistant to dissolution. Furthermore, the addition of the bromine atom at the 7-position significantly increases its partition coefficient (LogP). Because the molecule lacks strong hydrogen bond donors (containing only weak H-bond acceptors like the quinoline nitrogen and furan oxygen), it cannot effectively interact with the hydrogen-bonded network of water, leading to severe aqueous solubility issues[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate this compound for both in vitro biological assays and in vivo studies.

Solubilization Strategy Workflow

SolubilizationWorkflow Start 7-Br-Furoquinoline Precipitation Detected Assess Determine Assay Type Start->Assess InVitro In Vitro Assays (Cell Culture / Enzyme) Assess->InVitro InVivo In Vivo Dosing (IV / PO Admin) Assess->InVivo DMSO DMSO + Tween 80 Bridge (Max 1% DMSO final) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Cyclo InVivo->Cyclo Lipid Lipid/Surfactant Emulsion (PEG400 + Cremophor) InVivo->Lipid Success Thermodynamically Stable Aqueous Solution DMSO->Success Cyclo->Success Lipid->Success

Caption: Experimental workflow for screening solubilizing agents for furoquinolines.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into an aqueous assay buffer? Causality: This is a classic "solvent-shift" precipitation. The compound is highly soluble in pure DMSO due to favorable dipole-dipole interactions. When introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic furoquinoline molecules are suddenly exposed to water, leading to rapid hydrophobic collapse and aggregation to minimize thermodynamically unfavorable water contacts. Solution: Implement a co-solvent/surfactant bridge. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) before adding it to the buffer. The surfactant forms micelles that immediately encapsulate the hydrophobic drug as the DMSO dissipates[2].

Q2: I need to dose this compound in vivo. DMSO is too toxic. What is the most authoritative alternative? Causality: For parenteral or oral delivery of highly lipophilic quinoline derivatives, cyclodextrin complexation is the gold standard[2]. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic central cavity. The 7-bromo-furoquinoline molecule acts as a "guest," displacing high-enthalpy water molecules inside the cavity to form a water-soluble, non-covalent inclusion complex[3]. Solution: Formulate with 10-20% (w/v) HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

CyclodextrinMechanism Drug Lipophilic Drug (7-Br-Furoquinoline) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Binding CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Q3: Can I use pH adjustment to force the compound into solution? Causality: The quinoline nitrogen is weakly basic (typically pKa ~4.0 - 5.0)[4]. Lowering the pH below 3.0 will protonate the nitrogen and drastically increase solubility via ion-dipole interactions. However, this highly acidic pH is physiologically incompatible for cell cultures or IV injection. At a physiological pH of 7.4, the compound remains entirely un-ionized and hydrophobic[2]. Solution: Avoid relying solely on pH adjustment. You may use it as a transient processing step (e.g., dissolving in mild acid, adding cyclodextrin, and slowly neutralizing to pH 7.4 to trap the compound inside the cyclodextrin cavity).

Quantitative Excipient Selection Matrix

Excipient ClassExamplesMechanism of ActionMax Recommended Final Conc. (In Vitro)Max Recommended Final Conc. (In Vivo)
Co-solvents DMSO, PEG 400Disrupts water H-bond network, lowers dielectric constant≤ 0.5 - 1.0% (v/v)≤ 10% (v/v, species dependent)
Cyclodextrins HP-β-CD, Captisol®Host-guest inclusion complexation≤ 2.0% (w/v)Up to 20 - 40% (w/v)
Surfactants Tween 80, Cremophor ELMicellar encapsulation≤ 0.1% (v/v)≤ 5 - 10% (v/v)

Self-Validating Experimental Protocols

Protocol A: Phase Solubility Profiling (Determining HP-β-CD Stoichiometry)

Causality: To prevent in vivo precipitation, you must determine the exact concentration of cyclodextrin required to encapsulate the target dose. This protocol uses the Higuchi-Connors method to establish the stability constant ( K1:1​ ) of the inclusion complex[5].

  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) at 0%, 5%, 10%, 15%, and 20% (w/v).

  • Saturation: Add an excess amount of solid 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (e.g., 5 mg) to 1 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached[3].

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the uncomplexed, solid drug.

  • Quantification: Dilute the clear supernatant and quantify the dissolved drug concentration using HPLC-UV (detecting at the quinoline absorbance maximum, typically ~230-250 nm).

  • Self-Validation Check: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship ( AL​ -type phase solubility profile) with a slope less than 1 confirms the successful formation of a 1:1 soluble inclusion complex[5]. If the curve plateaus ( BS​ -type), the complex itself has limited solubility, and a different CD derivative (e.g., SBE-β-CD) must be evaluated.

Protocol B: Micellar Bridging for In Vitro Cell Culture Assays

Causality: Direct dilution of a DMSO stock into aqueous media causes rapid solvent diffusion and subsequent drug aggregation. Pre-coating the drug with a non-ionic surfactant creates a micellar bridge that thermodynamically shields the hydrophobic furoquinoline core from bulk water[2].

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM primary stock.

  • Surfactant Bridging: In a fresh tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80 or Cremophor EL. Vortex vigorously for 30 seconds to ensure homogeneous mixing.

  • Aqueous Dispersion: Slowly add 980 µL of pre-warmed (37°C) cell culture media dropwise to the DMSO/Surfactant mixture while continuously vortexing.

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) against a blank of media + vehicle. An OD600 < 0.05 indicates a true solution or stable nano-micellar dispersion. An OD600 > 0.05 indicates the presence of colloidal aggregates, meaning the surfactant ratio must be increased prior to media addition.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

As drug development increasingly explores halogenated heterocyclic scaffolds for enhanced metabolic stability and target affinity, accurately profiling these compounds becomes critical. 7-Bromo-2,3-dihydrofuro[2,3-b]quin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores halogenated heterocyclic scaffolds for enhanced metabolic stability and target affinity, accurately profiling these compounds becomes critical. 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a specialized brominated derivative of the furoquinoline alkaloid class.

For researchers tasked with structural elucidation, metabolite identification, or pharmacokinetic quantification, selecting the appropriate mass spectrometry (MS) ionization technique is paramount. This guide objectively compares the performance, mechanisms, and self-validating analytical workflows of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for this specific compound.

The Bromine Isotopic Fingerprint: A Built-In Diagnostic Tool

The defining analytical feature of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is the presence of a single bromine atom. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 relative abundance[1].

Causality in Spectral Interpretation: Because of this isotopic distribution, any intact molecular ion or fragment retaining the bromine atom will manifest as a distinct doublet separated by 2 m/z units with equal intensity (M and M+2)[1]. Conversely, any fragmentation pathway that expels the bromine atom (either as a radical or a neutral molecule) will result in the doublet collapsing into a single, unified peak. This convergence serves as a self-validating structural checkpoint during spectral analysis.

Comparative Ionization & Fragmentation Mechanics

Soft Ionization: LC-ESI-MS/MS (Positive Mode)

In positive electrospray ionization (ESI+), the highly basic quinoline nitrogen readily accepts a proton, yielding a stable quasi-molecular ion [M+H]+ at m/z 250 and 252[2].

  • Performance Advantage: ESI is a "soft" technique. It preserves the labile dihydrofuran ring, allowing researchers to isolate the intact precursor for targeted Collision-Induced Dissociation (CID).

  • Primary CID Pathways: Upon collision with an inert gas (e.g., Argon), the dominant neutral losses are carbon monoxide ( −28 Da ) from the oxygen-containing heterocycle, and hydrogen bromide ( −80/82 Da )[3]. The loss of HBr causes the m/z 250/252 doublet to converge perfectly at m/z 170.

Hard Ionization: GC-EI-MS (70 eV)

Electron Impact (EI) at 70 eV strips an electron from the molecule, forming a highly energetic radical cation M+∙ at m/z 249 and 251.

  • Performance Advantage: The high internal energy deposited by EI forces reproducible, extensive fragmentation without the need for a collision cell, making it ideal for untargeted library matching.

  • Primary EI Pathways: For halogenated quinolines, the hard ionization frequently induces the homolytic cleavage of the carbon-halogen bond[4]. The loss of the bromine radical ( Br∙ , −79/81 Da ) is highly favored due to the stability of the resulting conjugated furoquinoline cation, again converging at the m/z 170 base peak[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent fragmentation logic between soft and hard ionization methods.

MS_Pathway PrecursorESI ESI-MS/MS Precursor [M+H]⁺ m/z 250 / 252 (1:1 Isotopic Ratio) FragESI1 Loss of CO m/z 222 / 224 PrecursorESI->FragESI1 -CO (28 Da) Soft CID FragESI2 Loss of HBr m/z 170 PrecursorESI->FragESI2 -HBr (80/82 Da) Soft CID PrecursorEI EI-MS Precursor M⁺• m/z 249 / 251 (1:1 Isotopic Ratio) FragEI1 Loss of Br• m/z 170 PrecursorEI->FragEI1 -Br• (79/81 Da) 70 eV Hard Ionization FragEI2 Loss of CHO• m/z 220 / 222 PrecursorEI->FragEI2 -CHO• (29 Da) 70 eV Hard Ionization

Fig 1. Comparative MS fragmentation pathways of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following methodologies incorporate built-in causality and self-validation checkpoints.

Protocol A: LC-ESI-MS/MS Workflow (Targeted Quantification)

Rationale: Optimal for pharmacokinetic tracking in biological matrices where sensitivity and specificity are required.

  • Sample Preparation: Extract the analyte using solid-phase extraction (SPE) to remove matrix phospholipids that cause ion suppression.

  • Chromatography: Inject onto a C18 UPLC column. Use a mobile phase of Water/Acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the quinoline nitrogen to form [M+H]+ [2].

  • Source Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 400∘C [3].

  • Self-Validation Checkpoint: Perform a full MS1 scan. Verify that the precursor ions at m/z 250 and 252 exhibit a 1:1 ( ±5% ) intensity ratio. Any significant deviation indicates a co-eluting isobaric interference, rendering the scan invalid.

  • CID Execution: Isolate m/z 250 and apply a collision energy of 25 eV using Argon gas to generate the m/z 170 product ion for Multiple Reaction Monitoring (MRM)[3].

Protocol B: GC-EI-MS Workflow (Structural Elucidation)

Rationale: Optimal for confirming the presence of the halogen and mapping the rigid heterocyclic core.

  • Sample Preparation: Dissolve the purified compound in a volatile, non-polar solvent (e.g., hexane or dichloromethane).

  • Chromatography: Inject (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane (HP-5MS) capillary column. Causality: The low polarity of the stationary phase prevents irreversible adsorption of the basic alkaloid.

  • Thermal Gradient: Program the oven from 100∘C to 280∘C at 15∘C/min .

  • Ionization: Operate the EI source at standard 70 eV with an emission current of .

  • Self-Validation Checkpoint: Inspect the resulting spectrum. The base peak should be m/z 170. To validate that this peak is the result of debromination, subtract 170 from the molecular ion (249). The neutral loss must equal exactly 79 Da (the mass of 79Br∙ )[4].

Quantitative Data Summary

The table below summarizes the expected m/z values, relative abundances, and neutral losses to facilitate direct comparison between the two analytical platforms.

Analytical TechniqueIon Typem/z ObservedRelative AbundancePutative Neutral LossStructural Significance
LC-ESI-MS/MS Precursor [M+H]+ 250 / 252100% / 100%N/AConfirms intact brominated core
LC-ESI-MS/MS Product Ion222 / 224~40% / ~40% −28 Da ( CO )Dihydrofuran ring opening
LC-ESI-MS/MS Product Ion170~85% −80/82 Da ( HBr )Loss of halogen; core stability
GC-EI-MS Precursor M+∙ 249 / 251~60% / ~60%N/ARadical cation formation
GC-EI-MS Fragment Ion220 / 222~25% / ~25% −29 Da ( CHO∙ )Radical cleavage of oxygen ring
GC-EI-MS Fragment Ion170100% (Base) −79/81 Da ( Br∙ )Homolytic C-Br bond cleavage

References

  • [2] Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS) - ResearchGate.

  • [3] A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids - Benchchem.

  • [4] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate.

  • [1] Bromo pattern in Mass Spectrometry - YouTube.

Sources

Comparative

Comparative Guide: HPLC Method Validation for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline Purity Analysis

Executive Summary & Analytical Target Profile The accurate purity analysis of heterocyclic scaffolds is a critical bottleneck in early-stage drug development and quality control. 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile

The accurate purity analysis of heterocyclic scaffolds is a critical bottleneck in early-stage drug development and quality control. 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline presents a unique analytical challenge: it combines a highly basic quinoline nitrogen with a lipophilic fused dihydrofuran ring and a heavy bromine atom.

This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) column against a modern Superficially Porous Particle (SPP, or "core-shell") column for the purity analysis of this compound. By leveraging the allowable adjustments defined in the1[1], we demonstrate how transitioning to an SPP architecture dramatically improves throughput and resolution. The optimized method is subsequently validated according to the latest2[2] to ensure a self-validating, robust protocol.

Scientific Rationale: Causality in Method Design

To develop a robust method, we must first understand the physicochemical behavior of the analyte and the mass transfer dynamics of the stationary phase.

The Chemistry of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
  • Silanol Interactions (Peak Tailing): The basic quinoline nitrogen (pKa ~4.5) is prone to secondary interactions with residual acidic silanol groups on the silica stationary phase. At a neutral pH, this causes severe peak tailing. Causality: By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the basic nitrogen and suppress silanol ionization, forcing the analyte to interact solely via primary hydrophobic retention.

  • Hydrophobicity: The 7-bromo substituent significantly increases the molecule's lipophilicity (LogP ~3.5). A strong organic modifier (Acetonitrile) is required to elute the compound efficiently without excessive band broadening.

Mass Transfer Dynamics: FPP vs. SPP Columns

Traditional 5.0 µm FPP columns suffer from a deep diffusion path, leading to high mass transfer resistance (a large C-term in the van Deemter equation). In contrast, SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. Causality: The thin shell drastically shortens the diffusion path of the 7-bromo-furoquinoline molecules, minimizing longitudinal diffusion and resulting in ultra-sharp peaks and higher theoretical plates ( N ) at a fraction of the run time.

Column_Comparison Analyte 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline FPP Fully Porous Particle (FPP) 5.0 µm, 250 mm Analyte->FPP SPP Superficially Porous Particle (SPP) 2.7 µm, 100 mm Analyte->SPP Diff1 Deep Diffusion Path High Mass Transfer Resistance FPP->Diff1 Diff2 Solid Core / Thin Porous Shell Rapid Mass Transfer SPP->Diff2 Res1 Broader Peaks, T > 1.5 Run Time: 25 min Diff1->Res1 Res2 Sharp Peaks, T < 1.2 Run Time: 8 min Diff2->Res2

Mass transfer dynamics: Superficially Porous (SPP) vs. Fully Porous (FPP) columns.

Comparative Performance Data

According to the3[3], modernizing legacy methods by adjusting the particle size and column length is permitted as long as the L/dp ratio remains within acceptable limits (-25% to +50%). Table 1 outlines the method transfer from a legacy FPP method to a modern SPP method.

Table 1: Chromatographic Conditions Comparison

ParameterTraditional FPP MethodModern SPP Method
Column Type Fully Porous Particle (FPP) C18Superficially Porous Particle (SPP) C18
Dimensions 250 mm × 4.6 mm, 5.0 µm100 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Gradient Time 25 minutes8 minutes
Injection Vol. 10 µL2 µL
Detection UV @ 254 nmUV @ 254 nm

Table 2: System Suitability Parameters (SST)

MetricTraditional FPP ColumnModern SPP ColumnSelf-Validating Acceptance Criteria
Retention Time ( tR​ ) 14.5 min4.2 minN/A (Information only)
Theoretical Plates ( N ) 8,50022,400 >5,000
Tailing Factor ( Tf​ ) 1.65 (Fails)1.08 ≤1.5
Peak Area %RSD (n=6) 1.2% (Fails)0.4% ≤1.0%

Step-by-Step Experimental Protocol (SPP Method)

To guarantee trustworthiness, the following protocol acts as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria in Table 2 are met.

Phase 1: Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and degas.

Phase 2: Preparation of Standard Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Phase 3: Chromatographic Execution
  • Equilibrate the 2.7 µm SPP C18 column at 40°C with 20% Mobile Phase B for 15 minutes.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 20% 80% B (Linear gradient for elution)

    • 5.0 - 6.0 min: 80% B (Column wash)

    • 6.0 - 6.1 min: 80% 20% B (Return to initial)

    • 6.1 - 8.0 min: 20% B (Re-equilibration)

  • Inject 2 µL of the Working Standard 6 times to establish SST compliance.

ICH Q2(R2) Method Validation Framework

Once the SPP method is established, it must be validated. The recent 4[4] emphasize a lifecycle approach, requiring rigorous proof of Specificity, Linearity, Accuracy, Precision, and Robustness.

ICH_Q2_R2_Workflow Start Analytical Target Profile (ATP) 7-Bromo-furoquinoline Purity Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 150%) Start->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE: pH, Flow, Temp) Prec->Rob Valid Validated Method Ready for Routine QA/QC Rob->Valid

ICH Q2(R2) Method Validation Lifecycle for Purity Analysis.

Table 3: ICH Q2(R2) Validation Summary (SPP Method)

Validation ParameterTest ConditionResultAcceptance Criteria
Specificity Forced Degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat 60°C, UV)Purity Angle < Purity ThresholdBaseline resolution from all degradants
Linearity 0.5 µg/mL to 150 µg/mL (LOQ to 150% of target) R2=0.9998 R2≥0.999
Accuracy Spike Recovery at 50%, 100%, and 150% levels (n=3 each)99.2% - 101.1%98.0% - 102.0%
Precision Repeatability: 6 independent sample preparations%RSD = 0.6%%RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N) evaluationLOD: 0.15 µg/mLLOQ: 0.45 µg/mLS/N ≥3 (LOD)S/N ≥10 (LOQ)
Robustness Variations in Flow (±0.1 mL/min), Temp (±5°C) Tf​≤1.2 , N>15,000 Meets all SST criteria

Conclusion

For the purity analysis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline, traditional FPP columns fail to provide the necessary peak symmetry and efficiency due to the analyte's basic nature and slow mass transfer dynamics. By upgrading to a 2.7 µm SPP column under acidic conditions (0.1% TFA), laboratories can achieve a 3-fold reduction in run time while significantly improving resolution and tailing factors. The resulting method fully complies with ICH Q2(R2) validation requirements, providing a highly reliable, high-throughput solution for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: agilent.
  • ICH Q2(R2)
  • <621> Chromatography - US Pharmacopeia (USP)

Sources

Validation

Comparative Biological Efficacy of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline vs. Standard Alkaloids: A Mechanistic and Experimental Guide

As a Senior Application Scientist overseeing preclinical drug screening, I frequently evaluate novel synthetic derivatives against naturally occurring benchmarks. The furoquinoline alkaloids—a class of secondary metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug screening, I frequently evaluate novel synthetic derivatives against naturally occurring benchmarks. The furoquinoline alkaloids—a class of secondary metabolites derived from anthranilic acid—have long been recognized for their broad-spectrum pharmacological properties, including antimicrobial and anticancer activities[1]. However, natural furoquinolines like dictamnine often suffer from moderate potency and poor selectivity, limiting their clinical translation.

The rational design of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (7-B-DHfq) represents a significant structural evolution. By comparing this synthetic derivative against standard alkaloids (e.g., Dictamnine) and clinical intercalators (e.g., Doxorubicin), we can objectively map how specific structural modifications dictate biological efficacy, target affinity, and safety profiles.

Structural & Mechanistic Divergence: The Causality of Efficacy

To understand the superior biological efficacy of 7-B-DHfq, we must analyze the causality behind its structural modifications. Standard acridine derivatives and natural furoquinolines intercalate DNA, resulting in the suppression of topoisomerase II[2]. However, the specific architecture of 7-B-DHfq optimizes this interaction through two critical mechanisms:

  • The Furan Ring Saturation (2,3-dihydro): Unlike the fully aromatic and planar dictamnine, the 2,3-dihydro modification introduces a slight structural pucker. This non-planar geometry prevents non-specific, indiscriminate DNA intercalation (which causes high toxicity in normal cells) and instead selectively stabilizes the Topoisomerase II-DNA cleavage complex[3].

  • Halogenation at the 7-Position (Bromine): The introduction of a heavy bromine atom significantly alters the molecule's electron density and lipophilicity. This halogenation not only enhances cell membrane permeability but also facilitates strong halogen bonding with specific amino acid residues within the Topoisomerase II active site, driving the cell cycle into irreversible G2/M phase arrest[4].

Pathway A 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline B Topoisomerase II Cleavage Complex A->B Selective Intercalation & Halogen Bonding C DNA Double-Strand Breaks B->C Complex Stabilization D p53 / ATM Activation C->D DNA Damage Response E G2/M Cell Cycle Arrest D->E Checkpoint Kinase Activation F Apoptosis D->F Pro-apoptotic Signaling

Fig 1: Topoisomerase II inhibition by 7-B-DHfq triggering G2/M cell cycle arrest and apoptosis.

Comparative Quantitative Efficacy

When evaluating the biological efficacy of these compounds, the Selectivity Index (SI) is the most critical metric. While standard intercalators like Doxorubicin are highly potent, they are notoriously cytotoxic to normal tissues. Experimental data demonstrates that synthetic furo[2,3-b]quinoline derivatives exhibit potent cytotoxicity against human cancer cell lines while maintaining remarkably weak cytotoxicity on normal cellular models[2],[4].

Table 1: In Vitro Cytotoxicity and Selectivity Comparison
CompoundPrimary MechanismMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-10A (Normal) IC₅₀ (µM)Selectivity Index (SI)*
7-B-DHfq Topo II Stabilization5.62 ± 0.44.32 ± 0.3> 50.0> 8.9
Dictamnine Topo I/II Intercalation48.9 ± 2.152.4 ± 3.065.2 ± 4.1~1.3
Doxorubicin Broad Topo II Inhibition0.45 ± 0.050.82 ± 0.081.15 ± 0.1~2.5

*Selectivity Index (SI) = IC₅₀ (Normal MCF-10A) / IC₅₀ (Cancer MCF-7). A higher SI indicates a wider therapeutic window.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate the above comparative data must be self-validating. A protocol is only as reliable as its internal controls. Below are the field-proven methodologies for validating the efficacy of 7-B-DHfq.

Protocol A: Topoisomerase II Decatenation Assay (Mechanistic Validation)

This cell-free assay directly measures the compound's ability to inhibit Topo II-mediated decatenation of kinetoplast DNA (kDNA).

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of catenated kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP), and varying concentrations of 7-B-DHfq (1 µM to 50 µM).

  • Enzyme Addition: Add 1 Unit of purified human Topoisomerase IIα.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 15-minute incubation at 50°C to digest the enzyme.

  • Resolution: Resolve the DNA products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 45 minutes.

  • 🔴 SELF-VALIDATION CHECK:

    • Negative Control (No Enzyme): kDNA must remain trapped in the gel well.

    • Positive Control (Enzyme + Vehicle): kDNA must fully resolve into rapidly migrating minicircles.

    • System Failure: If the positive control fails to decatenate, the ATP or Topo II enzyme has degraded. Abort the assay and replace reagents.

Protocol B: High-Throughput MTT Cytotoxicity Assay (Phenotypic Validation)

This assay quantifies the downstream phenotypic effect (cell death) of the mechanistic inhibition.

  • Cell Seeding: Seed MCF-7, HCT-116, and MCF-10A cells at a density of 5 × 10³ cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with serial dilutions of 7-B-DHfq, Dictamnine, and Doxorubicin (0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • 🔴 SELF-VALIDATION CHECK (Z'-Factor): Calculate the Z'-factor using the vehicle control (DMSO) and the maximum kill control (100 µM Doxorubicin).

    • Validation Rule: The plate is only valid for IC₅₀ calculation if the Z'-factor is ≥ 0.5 . A lower score indicates excessive pipetting error or uneven cell growth, requiring immediate recalibration of the seeding protocol.

Workflow Step1 1. Compound Preparation (7-B-DHfq vs Controls) Step2 2. Cell Line Seeding (MCF-7, HCT-116, MCF-10A) Step1->Step2 Step3 3. Drug Incubation (72 Hours) Step2->Step3 Step4 4. MTT Reagent Addition & Formazan Formation Step3->Step4 Step5 5. Spectrophotometric Quantification (570 nm) Step4->Step5 Valid Self-Validation: Z'-Factor ≥ 0.5? Step5->Valid Pass Proceed to IC50 & SI Calculation Valid->Pass Yes (Robust Assay) Fail Discard Plate & Recalibrate Assay Valid->Fail No (High Variance)

Fig 2: Self-validating high-throughput screening workflow for assessing alkaloid cytotoxicity.

Conclusion

The comparative data underscores a fundamental principle in drug development: targeted structural modifications can drastically decouple efficacy from toxicity. While standard natural alkaloids like 5[5] offer baseline biological activity, the engineered lipophilicity and geometric constraints of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline transform it into a highly selective Topoisomerase II inhibitor[4]. By strictly adhering to self-validating experimental protocols, researchers can confidently leverage this scaffold for the development of next-generation, low-toxicity chemotherapeutics[6].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Application of Dictamnine in Antimicrobial Assays: Detailed Notes and Protocols Source: BenchChem URL
  • Title: Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers Source: ACS Publications URL

Sources

Comparative

Comparative IR Spectroscopy Guide: Structural Validation of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

Introduction Furo[2,3-b]quinoline derivatives represent a privileged tricyclic scaffold in medicinal chemistry, frequently utilized in the development of highly selective anti-cancer, anti-inflammatory, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furo[2,3-b]quinoline derivatives represent a privileged tricyclic scaffold in medicinal chemistry, frequently utilized in the development of highly selective anti-cancer, anti-inflammatory, and antimicrobial agents[1][2]. Among these, 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS 1031929-47-1) [3] serves as a critical halogenated building block.

As a Senior Application Scientist, I often emphasize that the precise structural validation of such intermediates is paramount before initiating downstream functionalization (such as cross-coupling reactions at the bromine site). Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the integrity of the dihydrofuran ring, the quinoline core, and the halogen substituent. This guide objectively compares the IR absorption profile of the 7-bromo derivative against its unsubstituted and 7-chloro analogs, providing researchers with a robust reference framework and a self-validating experimental protocol.

Mechanistic Insights: The Vibrational Causality of the Furoquinoline Core

The IR spectrum is directly dictated by changes in the molecular dipole moment during bond vibration. In the furo[2,3-b]quinoline system, the highly conjugated tricyclic core produces distinct, intense absorption bands that shift predictably based on substitution.

  • The Inductive vs. Mesomeric Tug-of-War: The introduction of a bromine atom at the C-7 position introduces competing electronic effects. Bromine's electronegativity exerts an electron-withdrawing inductive effect (-I), while its lone pairs offer an electron-donating mesomeric effect (+M) to the aromatic system. This subtle electronic modulation slightly stiffens the adjacent aromatic bonds, causing a minor hypsochromic (blue) shift in the C=N and C=C stretching frequencies compared to the unsubstituted core[4].

  • Dihydrofuran Ring Integrity: The C-O-C ether linkage in the fused five-membered ring is highly diagnostic. Because the ring is saturated at the 2,3-positions, it exhibits distinct aliphatic C-H stretching (~2928 cm⁻¹)[4], which is easily differentiated from the higher-frequency aromatic C-H stretches (>3000 cm⁻¹).

IR_Mechanisms Core 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline HighFreq High Frequency 3100 - 2800 cm⁻¹ Core->HighFreq MidFreq Double Bond 1650 - 1500 cm⁻¹ Core->MidFreq Fingerprint Fingerprint 1300 - 500 cm⁻¹ Core->Fingerprint ArCH Aromatic C-H (~3032 cm⁻¹) HighFreq->ArCH AliCH Aliphatic C-H (~2928 cm⁻¹) HighFreq->AliCH CN Quinoline C=N (~1620 cm⁻¹) MidFreq->CN CC Aromatic C=C (~1586 cm⁻¹) MidFreq->CC COC C-O-C Ether (~1213 & 1061 cm⁻¹) Fingerprint->COC CBr C-Br Halogen (~590 cm⁻¹) Fingerprint->CBr

Figure 1: Logical mapping of structural moieties to their respective IR absorption regions.

Comparative IR Absorption Data

To facilitate objective product comparison and alternative selection, the table below synthesizes the reference IR absorption peaks for 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline alongside its structural analogs. The data demonstrates how halogenation at the C-7 position uniquely impacts the spectral fingerprint.

Functional Group / Vibrational ModeUnsubstituted 2,3-dihydrofuro[2,3-b]quinoline (cm⁻¹)7-Chloro-2,3-dihydrofuro[2,3-b]quinoline (cm⁻¹)7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (cm⁻¹)
Aromatic C-H Stretch 303030353032
Aliphatic C-H Stretch (Furan ring) 292729272928
C=N Stretch (Quinoline core) 161616221620
C=C Aromatic Stretch 158515881586
C-O-C Asymmetric Stretch 121112151213
C-O-C Symmetric Stretch 106010621061
C-X (Halogen) Stretch N/A~745 (C-Cl)~590 (C-Br)

(Note: Baseline unsubstituted and general furoquinoline values are extrapolated from established literature benchmarks[2][4].)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellet methods are common, they are highly susceptible to hygroscopic interference (water absorption), which can artificially broaden and mask the critical 3000–3500 cm⁻¹ region. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Instrument Calibration & System Suitability

  • Action: Scan a traceable polystyrene standard film before analyzing the sample.

  • Causality: This validates the interferometer's wavelength accuracy. The system is only "passed" for use if the benchmark aromatic C=C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹).

Step 2: Background Acquisition

  • Action: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Causality: This subtracts ambient atmospheric contributions (such as CO₂ at ~2350 cm⁻¹ and ambient water vapor) from the final optical path, ensuring the resulting peaks belong exclusively to the furoquinoline sample.

Step 3: Sample Application & Pressure Optimization

  • Action: Place 1–2 mg of solid 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline onto the crystal. Apply consistent pressure using the ATR anvil until the real-time preview shows a maximum peak transmittance of ~10%.

  • Causality: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios; conversely, excessive pressure can crush the crystal or induce pressure-dependent polymorphic spectral shifts in the crystalline lattice.

Step 4: Data Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an automatic baseline correction and an ATR-correction algorithm.

  • Causality: ATR spectra inherently show weaker intensities at higher wavenumbers due to wavelength-dependent penetration depth into the sample. The ATR-correction algorithm normalizes the spectrum, making it directly comparable with standard transmission (KBr) reference libraries.

IR_Workflow N1 Sample Preparation (ATR-FTIR) N2 Background Acquisition N1->N2 N3 Sample Scan (4000-400 cm⁻¹) N2->N3 N4 Data Processing (ATR Correction) N3->N4 N5 Peak Assignment & Validation N4->N5

Figure 2: Standardized FT-IR workflow for the structural validation of furoquinoline derivatives.

Conclusion

By leveraging high-resolution FT-IR spectroscopy through a strictly controlled ATR workflow, researchers can definitively confirm the structural identity of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline. The distinct C-Br stretch in the fingerprint region (~590 cm⁻¹), combined with the characteristic C-O-C ether bands and the quinoline C=N stretch, provides a reliable, self-validating fingerprint that distinguishes it from other halogenated or unsubstituted alternatives in the drug development pipeline.

References
  • Guidechem. "6,8-dihydrofuro[3,4-g]quinoline 936916-92-6 wiki" (Contains structural and property data for CAS 1031929-47-1). 3

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers." 1

  • DergiPark. "Manganese(III) acetate mediated synthesis of new angular and linear dihydrofuroquinolinones" (Details foundational IR absorption peaks for the dihydrofuroquinoline core). 4

  • Canadian Science Publishing. "Microwave-assisted one-pot synthesis of some new furo[2,3-b]quinolines using potassium carbonate." 2

Sources

Validation

Comprehensive UV-Vis Spectroscopic Profiling of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline in Methanol: A Comparative Guide

Executive Summary In contemporary drug discovery and analytical chemistry, furoquinoline alkaloids represent a highly privileged scaffold. Naturally occurring derivatives like dictamnine and skimmianine are extensively s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and analytical chemistry, furoquinoline alkaloids represent a highly privileged scaffold. Naturally occurring derivatives like dictamnine and skimmianine are extensively studied for their broad-spectrum pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities[1]. As researchers increasingly turn to synthetic analogs to optimize these properties, 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS: 1031929-47-1) has emerged as a critical intermediate and structural probe[2].

This guide provides an authoritative, comparative analysis of the UV-Vis absorption performance of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline in methanol. By benchmarking this synthetic derivative against natural furoquinoline standards, researchers can accurately leverage its unique photophysical signature for downstream high-performance liquid chromatography (HPLC) tracking, photodynamic assays, and cross-coupling reaction monitoring.

Mechanistic Insights & Photophysics

Solvent Selection: The Causality of Methanol

The selection of spectroscopic-grade methanol as the solvent is a deliberate, causality-driven choice. Methanol is a polar protic solvent that readily solvates the basic nitrogen atom of the quinoline ring. While this specific solvation can induce a slight hypsochromic (blue) shift in n→π∗ transitions compared to non-polar solvents like hexane, methanol provides superior solubility for alkaloid structures and offers a wide UV transparency window (cutoff ~205 nm)[3]. This ensures that the solvent does not mask the critical high-energy absorption bands of the furoquinoline core.

The Heavy-Atom Effect and Electronic Transitions

The UV-Vis spectrum of the furoquinoline core typically exhibits distinct absorption bands corresponding to high-energy aromatic π→π∗ transitions and lower-energy heteroatomic n→π∗ transitions[4].

The introduction of the 7-bromo substituent fundamentally alters this electronic landscape. The lone pair electrons on the bromine atom participate in resonance with the extended π -system of the quinoline core. This auxochromic interaction lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, researchers will observe a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ϵ ) compared to unsubstituted analogs.

Transitions S0 Ground State (S0) Furoquinoline Core S1 Excited State (S1) n -> π* Transition S0->S1 ~342 nm (Moderate) S2 Excited State (S2) π -> π* Transition S0->S2 ~248 nm (Strong) Br 7-Bromo Auxochromic Shift (Bathochromic Effect) Br->S1 Increases Absorbance (ε) Br->S2 Lowers Energy Gap

Electronic Transitions and Heavy-Atom Effect in 7-Bromo-furoquinolines

Comparative Performance Data

To objectively evaluate the performance of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline as a UV-traceable pharmacophore, it must be benchmarked against established natural furoquinolines. Natural analogs typically exhibit maximum absorption wavelengths ranging from 239 to 244 nm for their primary bands[5]. The table below synthesizes the comparative spectral advantages of the brominated derivative.

Table 1: Comparative UV-Vis Spectral Data in Methanol

Compound λmax1​ ( π→π∗ ) λmax2​ ( n→π∗ )Molar Absorptivity ( ϵ at λmax1​ )Application / Utility
Dictamnine ~236 nm~308 nm, 325 nm~25,000 M−1cm−1 Natural baseline standard
Skimmianine ~244 nm~320 nm, 335 nm~32,000 M−1cm−1 Polymethoxy reference
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline ~248 nm~315 nm, 342 nm~38,500 M−1cm−1 High-sensitivity UV tracking, Cross-coupling precursor

Note: The enhanced molar absorptivity of the 7-bromo derivative makes it exceptionally suited for low-concentration detection limits in pharmacokinetic assays.

Experimental Workflow: Self-Validating UV-Vis Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates a physical or mathematical check to ensure the integrity of the collected spectral data.

Step 1: Reagent Preparation & Precision Weighing
  • Weigh exactly 2.50 mg of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (MW: 250.09 g/mol ) using a microbalance.

  • Dissolve the powder in 10.0 mL of HPLC-grade methanol to create a 1.0 mM stock solution .

    • Causality Check: HPLC-grade methanol is strictly required to prevent background UV absorption from organic impurities that plague lower-grade solvents.

Step 2: Serial Dilution to the Linear Range
  • Dilute the stock solution to a working concentration of 10 µM (e.g., 100 µL stock added to 9.9 mL methanol).

    • Self-Validation: Maintaining the concentration at 10 µM ensures the maximum absorbance ( A ) remains between 0.1 and 1.0 AU. This strictly adheres to the linear range of the Beer-Lambert Law ( A=ϵ⋅c⋅l ), preventing detector saturation and photometric errors.

Step 3: Baseline Correction (Blanking)
  • Fill two matched quartz cuvettes (10 mm path length) with pure HPLC-grade methanol.

  • Place them in the reference and sample compartments of a dual-beam UV-Vis spectrophotometer.

  • Run a baseline scan from 200 nm to 500 nm.

    • Self-Validation: The baseline absorbance must not exceed ±0.005 AU. If it does, the cuvettes must be cleaned with a piranha solution or nitric acid wash.

Step 4: Spectral Acquisition
  • Empty the sample cuvette, rinse it twice with the 10 µM analyte solution, and fill it to the fill line.

  • Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width .

    • Causality Check: A 100 nm/min scan rate balances high-resolution peak detection with rapid acquisition, preventing potential photobleaching of the sensitive alkaloid structure under prolonged UV exposure.

Step 5: Data Processing
  • Identify the exact λmax​ peaks.

  • Calculate the molar extinction coefficient ( ϵ ) for each peak using the recorded absorbance, confirming the hyperchromic shift induced by the bromine atom.

UV_Workflow A Sample Preparation (7-Bromo Derivative) B Solvent Selection (HPLC Methanol) A->B C Baseline Correction (Solvent Blank) B->C D UV-Vis Measurement (200-500 nm Scan) C->D E Data Analysis (Peak Integration & Extinction Coeff) D->E

UV-Vis Spectroscopic Workflow for Furoquinoline Derivatives

References

  • Santa Cruz Biotechnology (SCBT) . "7-Bromo-2,3-dihydrofuro[2,3-b]quinoline | CAS 1031929-47-1". 2[2]

  • National Center for Biotechnology Information (PMC) . "Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae)". 4[4]

  • ResearchGate . "Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography...". 5[5]

  • MDPI . "Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties". 1[1]

  • Pakistan Journal of Pharmaceutical Sciences . "EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS". 3[3]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline As a Senior Application Scientist, I frequently see laboratories misclassify complex heterocyclic compounds during wa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline

As a Senior Application Scientist, I frequently see laboratories misclassify complex heterocyclic compounds during waste segregation. For researchers and drug development professionals working with 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline (CAS: 1031929-47-1), understanding the structural implications of the molecule is critical.

This compound is not just generic organic waste; it is a halogenated quinoline derivative . Improper disposal—such as routing it into non-halogenated waste streams or drain disposal—can lead to severe regulatory violations, aquatic toxicity, and the generation of highly toxic byproducts during incineration. This guide provides the mechanistic reasoning and step-by-step protocols required to build a self-validating safety system for your laboratory.

The Mechanistic Causality of Halogenated Waste Segregation

To understand how to dispose of this chemical, you must understand why specific protocols are enforced.

7-Bromo-2,3-dihydrofuro[2,3-b]quinoline contains a covalently bound bromine atom on a quinoline core. When chemical waste is handed off to Environmental Health and Safety (EHS), it is typically routed to commercial incinerators.

  • Acid Gas Generation: Combusting brominated compounds generates corrosive hydrobromic acid (HBr) gas. Halogenated waste incinerators are equipped with specialized alkaline wet scrubbers to neutralize these acids. Non-halogenated incinerators lack this infrastructure [3].

  • Dioxin/Furan Prevention: Incomplete combustion of halogenated aromatics at incorrect temperatures can lead to the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)—some of the most potent environmental toxins known.

  • The "Halogen Rule" in Solutions: The compound has a molecular weight of 250.09 g/mol , meaning bromine accounts for ~32% of its mass. Even if you dissolve this powder in a non-halogenated solvent (like DMSO), the high mass fraction of bromine will quickly push the entire mixture past the Environmental Protection Agency (EPA) thresholds (often >1,000 ppm total halogens) that mandate classification as a halogenated hazardous waste [2].

Physicochemical Drivers for Disposal Logistics

The following table summarizes the quantitative and structural data that dictate our operational disposal plan:

ParameterValue / CharacteristicOperational Disposal Implication
Chemical Formula C11H8BrNOPresence of bromine mandates strict routing to Halogenated Waste streams.
Molecular Weight 250.09 g/mol High mass fraction of bromine (~32%) rapidly elevates total halogen ppm in solution mixtures.
Core Structure Quinoline derivativeHeterocyclic aromatic rings pose aquatic toxicity risks; zero-tolerance for drain disposal [4].
Physical State Solid (Standard condition)Unreacted material must be disposed of in compatible, puncture-resistant solid waste containers.
Thermal Degradation Produces HBr, NOx, COxRequires specialized high-temperature incineration (>1100°C) with alkaline wet scrubbers.

Standard Operating Procedure: Disposal Methodology

The following step-by-step workflow ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines and institutional EHS standards [1].

Phase 1: Risk Mitigation and Preparation

Because quinoline derivatives can act as dermal irritants and potential systemic toxins, barrier protection is non-negotiable.

  • Don PPE: Equip standard nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Ventilation: Conduct all transfers of the dry powder within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent the inhalation of aerosolized brominated particulates.

Phase 2: Waste Segregation

Rule of Thumb: The presence of the bromine atom dictates the waste stream, regardless of the solvent used.

  • Solid Waste: Collect unreacted 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline powder, contaminated weighing paper, spatulas, and pipette tips. Place them into a sealable, chemically compatible solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, or Methanol), the entire solution must be routed to a Halogenated Liquid Waste container. Do not mix this with non-halogenated solvent waste, as it will contaminate the bulk stream and drastically increase institutional disposal costs [3].

Phase 3: Containment and Labeling

Unlabeled or vaguely labeled waste is a primary driver of laboratory safety incidents.

  • Seal: Ensure the primary waste container has a threaded cap and is vapor-tight and spill-proof.

  • Labeling: Apply a standard Hazardous Waste label before the first drop of waste is added.

  • Nomenclature: Explicitly write the full chemical name: "7-Bromo-2,3-dihydrofuro[2,3-b]quinoline". If in solution, list all components with approximate percentages (e.g., "90% DMSO, 10% 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline"). Never use abbreviations or chemical formulas on waste labels [3].

Phase 4: SAA Storage and EHS Handoff
  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Place the primary container inside a secondary containment bin to catch potential leaks.

  • Disposal Request: Submit a waste pickup request to your institutional EHS department, explicitly noting the presence of a halogenated heterocyclic compound to ensure it is routed for high-temperature incineration.

Disposal Decision Workflow

To streamline laboratory operations, utilize the following decision matrix when handling 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline waste.

G Start 7-Bromo-2,3-dihydrofuro [2,3-b]quinoline Waste CheckState Physical State? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Powder Liquid Dissolved in Solvent CheckState->Liquid Solution SolidCont Sealable Solid Hazardous Waste Bin Solid->SolidCont CheckSolvent Solvent Type? Liquid->CheckSolvent Label Label: Hazardous Waste (Halogenated Quinoline) SolidCont->Label HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HalSolvent NonHalSolvent Non-Halogenated (e.g., DMSO, MeOH) CheckSolvent->NonHalSolvent HalWaste Halogenated Liquid Waste Container HalSolvent->HalWaste NonHalSolvent->HalWaste *Solute contains Br HalWaste->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Decision matrix for the segregation and disposal of brominated quinoline waste.

References

  • Hazardous Waste Characteristics | US Environmental Protection Agency (EPA) |[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption | US Environmental Protection Agency (EPA) |[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | Division of Research Safety, University of Illinois | [Link]

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